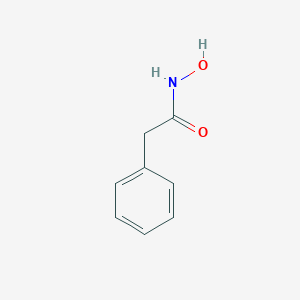
N-羟基-2-苯乙酰胺
概述
描述
Phenylacetohydroxamic acid is a hydroxamic acid derivative characterized by the presence of a phenyl group attached to the acetohydroxamic acid structure. Hydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes, making them valuable in medicinal chemistry and other scientific fields .
科学研究应用
Phenylacetohydroxamic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Acts as an inhibitor of urease and other metalloenzymes, making it useful in studying enzyme mechanisms.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases.
Industry: Employed in the extraction and separation of metal ions from solutions
未来方向
Future research directions could involve further exploration of the synthesis, reactivity, and potential applications of N-Hydroxy-2-phenylacetamide. For instance, a study on the Ir (III)-catalyzed direct C–H functionalization of N-phenylacetamide with α-diazo quinones suggests potential for producing highly functionalized biaryl scaffolds . Additionally, research on related compounds such as N-(2-hydroxy phenyl) acetamide suggests potential therapeutic applications in conditions such as arthritis .
准备方法
Synthetic Routes and Reaction Conditions: Phenylacetohydroxamic acid can be synthesized through the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve phenylacetic acid in a suitable solvent like ethanol.
- Add hydroxylamine hydrochloride and sodium hydroxide to the solution.
- Stir the mixture at room temperature for several hours.
- Acidify the reaction mixture to precipitate the product.
- Filter and purify the product by recrystallization .
Industrial Production Methods: Industrial production of phenylacetohydroxamic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions: Phenylacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it to amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxamic acid moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxamic acids
作用机制
Phenylacetohydroxamic acid exerts its effects primarily through chelation of metal ions and inhibition of metalloenzymes. The hydroxamic acid moiety binds to the metal ion, forming a stable complex that inhibits the enzyme’s activity. This mechanism is particularly effective against urease and histone deacetylases, leading to potential therapeutic applications .
Similar Compounds:
Benzohydroxamic Acid: Similar structure but with a benzene ring instead of a phenylacetyl group.
Acetohydroxamic Acid: Lacks the phenyl group, making it less hydrophobic.
Naphthylacetohydroxamic Acid: Contains a naphthyl group, providing different steric and electronic properties
Uniqueness: Phenylacetohydroxamic acid is unique due to its phenylacetyl group, which enhances its hydrophobicity and ability to interact with hydrophobic pockets in enzymes. This structural feature contributes to its higher potency and selectivity compared to other hydroxamic acids .
属性
IUPAC Name |
N-hydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQLQZHRCEVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277490 | |
| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5330-97-2 | |
| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

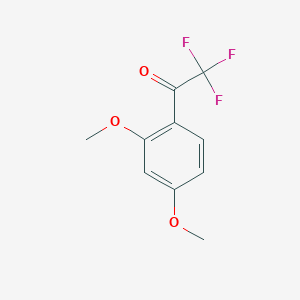
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
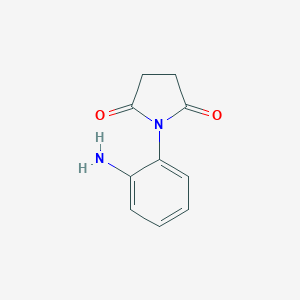
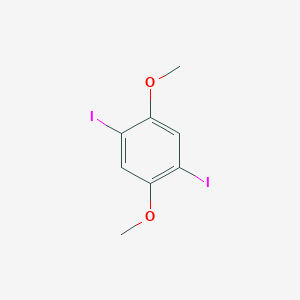
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)


![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
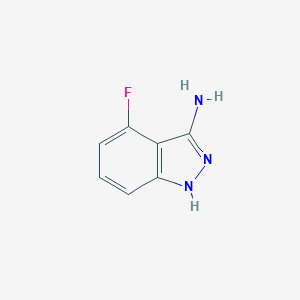
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)


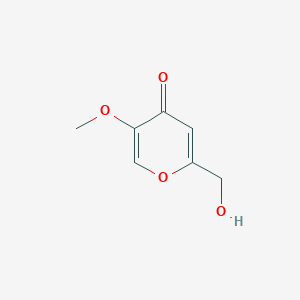
![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)